A Technical Guide to Desmethylcyclobenzaprine-d3 Hydrochloride: Properties and Application as an Internal Standard in Quantitative Analysis
A Technical Guide to Desmethylcyclobenzaprine-d3 Hydrochloride: Properties and Application as an Internal Standard in Quantitative Analysis
This technical guide provides an in-depth overview of Desmethylcyclobenzaprine-d3 hydrochloride, a crucial tool for researchers, scientists, and drug development professionals. Its primary application lies in serving as a high-fidelity internal standard for the quantitative analysis of its non-labeled counterpart, desmethylcyclobenzaprine, a major metabolite of the muscle relaxant cyclobenzaprine. This guide will delve into its fundamental physicochemical properties and provide a detailed protocol for its effective implementation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Core Physicochemical Properties
The utility of a stable isotope-labeled internal standard is intrinsically linked to its well-defined chemical and physical characteristics. Desmethylcyclobenzaprine-d3 hydrochloride is specifically designed to mimic the behavior of the analyte of interest while being distinguishable by mass spectrometry.
| Property | Value | Source(s) |
| Chemical Name | 3-(5H-dibenzo[a,d][1]annulen-5-ylidene)-N-(methyl-d3)propan-1-amine,hydrochloride | |
| Synonyms | Nortriptyline EP Impurity B-d3 hydrochloride, Cyclobenzaprine USP Related Compound B-d3 | |
| Chemical Formula | C₁₉H₁₆D₃N · HCl | [2] |
| Molecular Weight | 300.84 g/mol | [2][3] |
| Exact Mass (Free Base) | 264.1837 u | Calculated |
| Exact Mass (HCl Salt) | 300.1555 u | Calculated |
| CAS Number | 1784139-98-5 | [3] |
| Appearance | Typically a solid | [2] |
| Storage | -20°C | [2] |
Note on Exact Mass vs. Molecular Weight: While molecular weight is an average based on the natural abundance of isotopes, the exact mass (or monoisotopic mass) is the mass of a molecule with a specific isotopic composition (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl, and in this case, ²H or D). For high-resolution mass spectrometry, the exact mass is the more relevant value for accurate mass measurements and formula determination. The exact mass of the free base (C₁₉H₁₆D₃N) was calculated using the monoisotopic masses of the elements: C (12.000000 u), H (1.007825 u), D (2.014102 u), and N (14.003074 u). The exact mass of the hydrochloride salt was calculated by adding the exact mass of HCl (H: 1.007825 u, Cl: 34.968853 u).[4][5]
The Principle of Stable Isotope Dilution: A Self-Validating System
The core of quantitative analysis using a stable isotope-labeled internal standard (SIL-IS) like Desmethylcyclobenzaprine-d3 hydrochloride is the principle of stable isotope dilution. This method is considered the gold standard in quantitative mass spectrometry due to its ability to correct for variations throughout the analytical workflow.
The fundamental premise is that a known amount of the SIL-IS is added to an unknown sample at the earliest stage of sample preparation. Because the SIL-IS is chemically identical to the analyte, it experiences the same losses during extraction, derivatization, and injection. Furthermore, it exhibits nearly identical chromatographic retention times and ionization efficiencies in the mass spectrometer. Any variations in the analytical process will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant despite procedural inconsistencies.[6][7]
Caption: The principle of stable isotope dilution using an internal standard.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This section outlines a general, yet detailed, protocol for the use of Desmethylcyclobenzaprine-d3 hydrochloride as an internal standard for the quantification of desmethylcyclobenzaprine in a biological matrix, such as plasma. This protocol is a composite of best practices and should be adapted and validated for specific laboratory conditions and matrices.
Materials and Reagents
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Desmethylcyclobenzaprine-d3 hydrochloride (Internal Standard)
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Desmethylcyclobenzaprine (Analyte for calibration curve)
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Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
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Formic acid (or other appropriate mobile phase modifier)
-
Ultrapure water
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Biological matrix (e.g., human plasma)
-
Appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) reagents
Step-by-Step Methodology
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Preparation of Stock and Working Solutions:
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Accurately weigh and dissolve Desmethylcyclobenzaprine-d3 hydrochloride and the non-labeled analyte in methanol to prepare concentrated stock solutions (e.g., 1 mg/mL).
-
From these stock solutions, prepare a series of working solutions for the calibration curve and a separate working solution for the internal standard. The concentration of the internal standard working solution should be chosen to yield a consistent and robust signal in the mass spectrometer.
-
-
Preparation of Calibration Curve and Quality Control Samples:
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Spike a series of blank biological matrix samples with known concentrations of the analyte working solutions to create a calibration curve.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation and Extraction):
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To a known volume of the unknown sample, calibration standards, and QC samples, add a precise volume of the internal standard working solution. This step is critical and should be performed with high-precision pipettes.
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Perform protein precipitation by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
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Further cleanup can be achieved through liquid-liquid extraction or solid-phase extraction to remove interfering matrix components. The choice of extraction method will depend on the analyte's properties and the complexity of the matrix.
-
-
LC-MS/MS Analysis:
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Inject a small volume of the extracted sample onto the LC-MS/MS system.
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Chromatographic Separation: Employ a suitable C18 or similar reverse-phase column to separate the analyte and internal standard from other components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is common. The goal is to achieve a sharp, symmetrical peak for both the analyte and the internal standard, with nearly identical retention times.
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Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification.
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Determine the optimal precursor-to-product ion transitions for both the analyte (desmethylcyclobenzaprine) and the internal standard (Desmethylcyclobenzaprine-d3). For example, for cyclobenzaprine (a related compound), a transition of m/z 276.2 → 216.1 has been used.[8][9] The transitions for desmethylcyclobenzaprine and its d3-labeled counterpart will be different and must be empirically determined. The precursor ion for the d3-internal standard will be 3 mass units higher than the analyte.
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Optimize MS parameters such as collision energy and declustering potential for each transition to maximize signal intensity.
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-
-
Data Processing and Quantification:
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Integrate the peak areas for the analyte and the internal standard for each sample, calibrator, and QC.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
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Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
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Caption: A typical LC-MS/MS workflow for quantitative analysis.
Conclusion
Desmethylcyclobenzaprine-d3 hydrochloride is an indispensable tool for accurate and precise quantification in bioanalytical and pharmaceutical research. Its properties as a stable isotope-labeled internal standard allow it to effectively compensate for analytical variability, ensuring the integrity and reliability of quantitative data. The methodologies outlined in this guide provide a robust framework for its successful implementation in demanding research and development environments.
References
-
WebQC. Molar Mass Calculator for HCl. [Link]
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Molsyns Research. Desmethyl Cyclobenzaprine Hydrochloride. [Link]
- Zhang, J., et al. (2014). Rapid and sensitive analysis of cyclobenzaprine by LC–MS/MS: Application to a pharmacokinetic study of cyclobenzaprine in dog. Journal of Pharmaceutical and Biomedical Analysis, 98, 25-29.
- Li, K., et al. (2012). Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study.
-
KMC Laboratories. N-Desmethyl Cyclobenzaprine USP Related Compound B D3. [Link]
-
Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. [Link]
-
Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]
-
Chromatography Forum. Internal standard in LC-MS/MS. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 313, Hydrochloric Acid. [Link]
Sources
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